molecular formula C10H10BrF3 B1443510 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene CAS No. 1494712-94-5

1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene

Cat. No. B1443510
M. Wt: 267.08 g/mol
InChI Key: NROLRFXPGKTGNQ-UHFFFAOYSA-N
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Description

The compound “1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene” is an organic compound. It contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. Attached to the benzene ring is a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms, and a 1-bromopropan-2-yl group, which is a three-carbon chain with a bromine atom attached to the middle carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a 1-bromopropan-2-yl group and a trifluoromethyl group. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the trifluoromethyl and 1-bromopropan-2-yl groups add complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring is relatively stable and resistant to reactions, but the trifluoromethyl and 1-bromopropan-2-yl groups could potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more electronegative, while the 1-bromopropan-2-yl group could potentially make it more reactive .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Regioselective Metalation and Synthesis : Mongin et al. (1996) explored the regioselective metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes. Their study demonstrated how positional selectivity in reactions can be modulated, which is crucial for synthesizing complex organic molecules (Mongin, Desponds, & Schlosser, 1996).

  • Viscosity and Molecular Interactions : Yadava and Yadav (2008) measured viscosities in binary mixtures containing bromoalkanes and hydrocarbons, contributing to the understanding of molecular interactions between polar and nonpolar molecules, which is important for material science and formulation chemistry (Yadava & Yadav, 2008).

  • Liquid Crystals and Material Science : Kim et al. (2008) synthesized a series of cholesteric glassy liquid crystals with benzene cores functionalized with chiral-nematic mesogens. These materials have potential applications in optical technologies and displays (Kim, Marshall, Wallace, Ou, & Chen, 2008).

  • Kinetic Studies in the Gas Phase : Chuchani and Martín (1990) investigated the gas-phase elimination kinetics of compounds related to 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene, providing insights into reaction mechanisms and the influence of substituents on reaction rates (Chuchani & Martín, 1990).

  • Synthesis of Functionalized Materials : Porwisiak and Schlosser (1996) reported on the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis, highlighting its utility in creating a variety of chemically interesting and potentially useful compounds (Porwisiak & Schlosser, 1996).

Molecular Interactions and Physical Properties

  • Excess Enthalpies and Volumes : Peiró, Gracia, and Losa (1981) explored the excess enthalpies and volumes of benzene and bromoalkane mixtures, contributing to the understanding of solution behavior and molecular interactions in binary mixtures (Peiró, Gracia, & Losa, 1981).

  • Crystal Structures and Supramolecular Chemistry : Stein, Hoffmann, and Fröba (2015) examined the crystal structures of bromo-substituted benzene derivatives, providing insights into non-classical hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and storage procedures should always be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has useful properties, it could be studied further for use in various fields, such as medicine or materials science .

properties

IUPAC Name

1-(1-bromopropan-2-yl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-7(6-11)8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROLRFXPGKTGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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